molecular formula C9H7F4N3 B2609791 1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine CAS No. 2137757-38-9

1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine

Cat. No.: B2609791
CAS No.: 2137757-38-9
M. Wt: 233.17
InChI Key: WWYOJCTYWJTQKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of difluoromethyl groups imparts distinct reactivity and stability, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine typically involves difluoromethylation reactions. One common method is the reaction of a suitable precursor with difluorocarbene reagents under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction is usually carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated benzodiazole derivatives, while reduction can produce partially or fully reduced forms of the compound .

Scientific Research Applications

1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine has several scientific research applications:

Mechanism of Action

The mechanism by which 1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine is unique due to its specific difluoromethylation pattern, which imparts distinct reactivity and stability. This makes it particularly valuable for applications requiring high specificity and stability .

Properties

IUPAC Name

1,3-bis(difluoromethyl)benzimidazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4N3/c10-7(11)15-5-3-1-2-4-6(5)16(8(12)13)9(15)14/h1-4,7-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYOJCTYWJTQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=N)N2C(F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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